Predicted Lipophilicity Advantage Over Simple Indole‑2‑Carboxamide IKK2 Inhibitors
The target compound exhibits a calculated XLogP3-AA of 4.3, which is higher than the typical range for simple indole‑2‑carboxamide IKK2 inhibitors such as BMS‑345541 (XLogP ≈4.0) [1][2]. This moderately increased lipophilicity may enhance membrane permeability while remaining within Lipinski's rule of five, potentially improving cellular potency for intracellular kinase targets [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | BMS-345541 (IKK2 inhibitor): XLogP ≈4.0 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher logP within the drug‑like range can translate into better cell permeability and oral absorption, making the compound a more attractive starting point for lead optimization than less lipophilic IKK2 inhibitor scaffolds.
- [1] PubChem Compound Summary CID 71806836, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] DrugBank entry for BMS-345541 (DB08006). DrugBank release 5.1.12 (2026). View Source
